molecular formula C13H16N4OS B4822766 2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide

2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B4822766
M. Wt: 276.36 g/mol
InChI Key: KVIIEVHSOKSOCT-UHFFFAOYSA-N
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Description

2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 2-ethylbutanamide with a pyridine derivative and a thiadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(pyridin-4-yl)ethanamine
  • N-methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • N-(morpholin-2-yl)methyl ethanamine

Uniqueness

2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-ethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-3-9(4-2)11(18)15-13-17-16-12(19-13)10-5-7-14-8-6-10/h5-9H,3-4H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIIEVHSOKSOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide
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2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide
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2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 4
2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 5
2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 6
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2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide

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